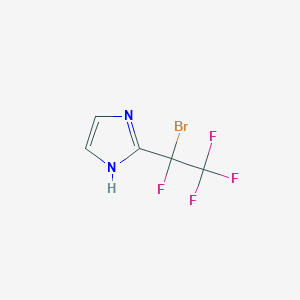
2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole is a chemical compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to an ethyl group, which is further connected to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole typically involves the reaction of 1H-imidazole with 1-bromo-1,2,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole derivatives with hydroxyl or carbonyl functionalities.
Reduction: Formation of dehalogenated imidazole or reduced derivatives.
Applications De Recherche Scientifique
2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to biological targets. The imidazole ring can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole
- Pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur
Uniqueness
2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to similar compounds like 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole or pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur. The imidazole ring is known for its ability to participate in hydrogen bonding and coordinate with metal ions, making it a valuable scaffold in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C5H3BrF4N2 |
|---|---|
Poids moléculaire |
246.99 g/mol |
Nom IUPAC |
2-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole |
InChI |
InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h1-2H,(H,11,12) |
Clé InChI |
ICWMNCMFEFXAEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C(C(F)(F)F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)
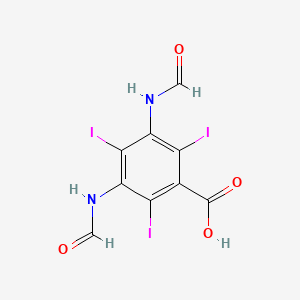


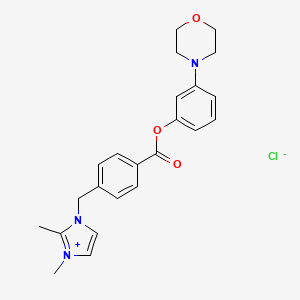
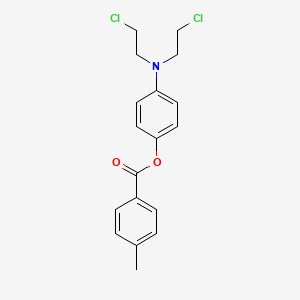

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)

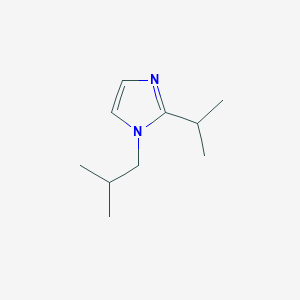
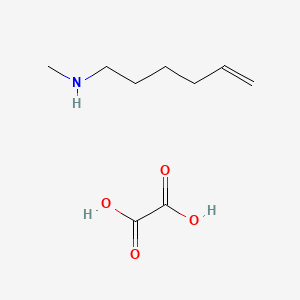
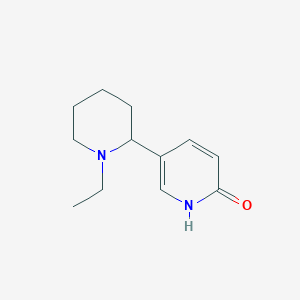
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
